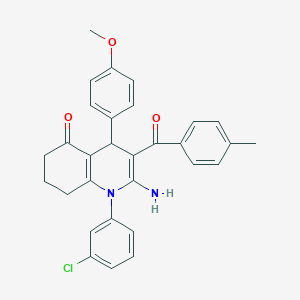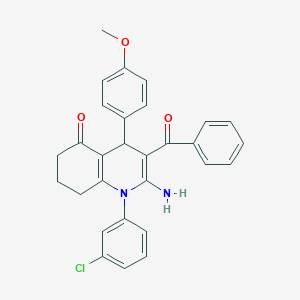![molecular formula C20H21FN2O3 B304397 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304397.png)
1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione, also known as EFEP, is a chemical compound that has gained significant attention in recent years for its potential use in scientific research. EFEP is a pyrrolidine-based compound that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications. In
Wirkmechanismus
The mechanism of action of 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in a variety of cellular processes, including calcium signaling, lipid metabolism, and protein folding. 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to bind to the sigma-1 receptor and modulate its activity, which could have downstream effects on these cellular processes.
Biochemical and Physiological Effects:
1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to have a range of biochemical and physiological effects. In addition to its affinity for the sigma-1 receptor, 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to inhibit the activity of the enzyme acetylcholinesterase, which could have implications for the treatment of Alzheimer's disease. 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has also been shown to have antioxidant properties, which could have implications for the treatment of oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione in lab experiments is its specificity for the sigma-1 receptor. 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to have a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor in cellular processes. However, one limitation of using 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione in lab experiments is its relatively low potency. 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to have a lower potency than other sigma-1 receptor ligands, which could limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione. One area of research could be to further explore the mechanism of action of 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione and its effects on the sigma-1 receptor. Additionally, further research could be done to explore the potential therapeutic applications of 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione, particularly in the treatment of neurological disorders. Finally, future research could focus on developing more potent analogs of 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione that could be used in a wider range of lab experiments.
Synthesemethoden
The synthesis of 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione involves the reaction of 4-ethoxybenzaldehyde with 3-fluoroacetophenone, followed by a reductive amination reaction with pyrrolidine-2,5-dione. The resulting compound is then purified through column chromatography. The synthesis of 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been described in detail in several scientific publications, including a paper by Li et al. (2016).
Wissenschaftliche Forschungsanwendungen
1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to have a range of potential applications in scientific research. One of the most promising areas of research for 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione is in the field of neuroscience. 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to have an affinity for the sigma-1 receptor, a protein that is involved in a variety of neurological processes. 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to modulate the activity of the sigma-1 receptor, which could have implications for the treatment of neurological disorders such as Alzheimer's disease and depression.
Eigenschaften
Produktname |
1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione |
|---|---|
Molekularformel |
C20H21FN2O3 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
1-(4-ethoxyphenyl)-3-[2-(3-fluorophenyl)ethylamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H21FN2O3/c1-2-26-17-8-6-16(7-9-17)23-19(24)13-18(20(23)25)22-11-10-14-4-3-5-15(21)12-14/h3-9,12,18,22H,2,10-11,13H2,1H3 |
InChI-Schlüssel |
MNSBLJMLIGRDSJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC(=CC=C3)F |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















